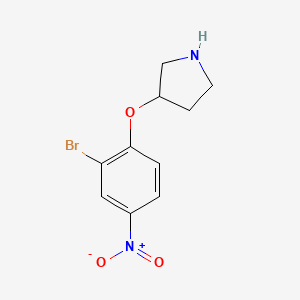
3-(2-Bromo-4-nitrophenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-nitrophenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-4-nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine typically involves the nucleophilic substitution reaction of 2-bromo-4-nitrophenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: Amino-substituted pyrrolidine derivatives.
Oxidation: Lactams and other oxidized products.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-nitrophenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromo-2-nitrophenoxy)pyrrolidine
- 3-(2-Chloro-4-nitrophenoxy)pyrrolidine
- 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine
Uniqueness
3-(2-Bromo-4-nitrophenoxy)pyrrolidine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11BrN2O3 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
3-(2-bromo-4-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI-Schlüssel |
RGEBSYLKVWQSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















